molecular formula C13H22N4O2 B11729493 tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11729493
M. Wt: 266.34 g/mol
InChI Key: VFRROHGUYIZJJM-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring

Preparation Methods

The synthesis of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with H₂O₂ and NaOH can lead to the formation of carboxamides .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-cyclopentylpyrazol-3-yl)carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-11-10(14)8-17(16-11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,15,16,18)

InChI Key

VFRROHGUYIZJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)C2CCCC2

Origin of Product

United States

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